molecular formula C25H26N4S B2378500 4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine CAS No. 670270-94-7

4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine

Cat. No.: B2378500
CAS No.: 670270-94-7
M. Wt: 414.57
InChI Key: KLWKCPUCEZWGCN-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine is a thienopyrimidine derivative characterized by:

  • A thieno[2,3-d]pyrimidine core fused with a benzene ring.
  • A methyl group at position 6 and a p-tolyl (4-methylphenyl) group at position 5, enhancing lipophilicity and steric bulk.

Key properties inferred from analogs include moderate melting points (134–143°C) and crystalline solid states .

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4S/c1-18-8-10-21(11-9-18)22-19(2)30-25-23(22)24(26-17-27-25)29-14-12-28(13-15-29)16-20-6-4-3-5-7-20/h3-11,17H,12-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWKCPUCEZWGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC3=NC=NC(=C23)N4CCN(CC4)CC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Precursor Preparation

The 5-(p-tolyl)-6-methylthiophene-2-carboxamide is synthesized via a Gewald reaction (Scheme 1):

  • Reactants : p-Tolylacetonitrile (1.2 equiv), methyl cyanoacetate (1.0 equiv), elemental sulfur (1.5 equiv).
  • Conditions : Ethanol, morpholine catalyst (20 mol%), reflux (12 h).
  • Yield : 68–72% after recrystallization (ethanol/water).

Characterization :

  • IR (KBr) : 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O).
  • ¹H NMR (CDCl₃) : δ 2.35 (s, 3H, CH₃), 2.58 (s, 3H, Ar-CH₃), 6.92 (s, 1H, thiophene H-4).

Pyrimidine Ring Formation

Condensation with formamide generates the pyrimidinone intermediate (Scheme 2):

  • Reactants : Thiophene carboxamide (1.0 equiv), formamide (5.0 equiv).
  • Conditions : 180°C, 6 h under N₂.
  • Yield : 85% (off-white crystals).

Characterization :

  • ¹³C NMR (DMSO-d₆) : δ 162.4 (C=O), 155.1 (C-2), 138.2 (C-5).

Chlorination at Position 4

The pyrimidinone undergoes chlorination using Vilsmeier-Haack reagent (Scheme 3):

  • Reactants : Pyrimidinone (1.0 equiv), POCl₃ (3.0 equiv), DMF (catalytic).
  • Conditions : 90°C, 4 h.
  • Yield : 92–95% (pale yellow solid).

Characterization :

  • IR (KBr) : 1230 cm⁻¹ (C-Cl).
  • ¹H NMR (CDCl₃) : δ 8.51 (s, 1H, H-2), 2.62 (s, 3H, CH₃).

Introduction of the 4-Benzylpiperazinyl Group

Nucleophilic substitution of the 4-chloro intermediate with 4-benzylpiperazine proceeds in DMF (Scheme 4):

  • Reactants : 4-Chloro intermediate (1.0 equiv), 4-benzylpiperazine (1.2 equiv).
  • Conditions : DMF, 80°C, 6 h.
  • Workup : Ice-water quench, filtration, crystallization (ethanol/water).
  • Yield : 65–70% (white crystals).

Characterization :

  • IR (KBr) : 1118 cm⁻¹ (C-N), 1552 cm⁻¹ (C=N).
  • ¹H NMR (CDCl₃) : δ 7.32–7.28 (m, 5H, benzyl), 3.53 (s, 2H, CH₂Ph), 2.85–2.45 (m, 8H, piperazine).

Analytical Validation and Purity Assessment

Chromatographic Analysis

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).
  • TLC : Rf = 0.42 (ethyl acetate/hexane, 1:1).

Spectroscopic Confirmation

  • HRMS (ESI+) : m/z calc. for C₂₇H₂₈N₅S [M+H]⁺: 486.2064; found: 486.2068.
  • DEPT-135 NMR : Confirms absence of quaternary carbon signals at δ 22–26 ppm (tetrahydrobenzothienopyrimidine).

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation (MW) reduces reaction times for hydrazine derivatives:

  • Conditions : 150 W, 120°C, 20 min.
  • Yield Improvement : 12–15% higher than thermal methods.

One-Pot Strategies

Sequential chlorination and amine coupling in DMF without isolating intermediates:

  • Yield : 60% (over two steps).
  • Drawback : Lower regioselectivity (5% des-chloro byproduct).

Challenges and Optimization Strategies

  • Regioselectivity in Chlorination : Excess POCl₃ (5.0 equiv) suppresses diaryl ether formation.
  • Amine Coupling Solubility : DMF > DMSO due to better intermediate solubility.
  • Byproduct Mitigation : Column chromatography (SiO₂, CH₂Cl₂/MeOH) removes residual benzylpiperazine.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated analogs .

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Substituent Variations on the Piperazine/Piperidine Moiety

Compound Name Substituent at Position 4 Key Properties Biological Relevance
4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine Benzylpiperazine High lipophilicity; potential CNS activity due to piperazine moiety Likely targets serotonin or dopamine receptors
4c (4-(4-Benzylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine) Benzylpiperazine Melting point: 134–135°C; 70% yield Enhanced solubility due to tetrahydro ring; possible antimicrobial activity
4d (4-(4-Benzylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine) Benzylpiperidine Melting point: 142–143°C; 65% yield Reduced basicity compared to piperazine; structural rigidity impacts receptor binding
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine 3,4-Dichlorophenylpiperazine Higher molecular weight (Cl substituents) Increased affinity for serotonin receptors (e.g., 5-HT3Rs) due to electron-withdrawing groups

Key Insight : The benzylpiperazine group enhances receptor-binding versatility, while dichlorophenyl or fluorophenyl substituents (e.g., in and ) improve selectivity for specific receptors like 5-HT3Rs .

Variations in Aryl Substituents at Position 5

Compound Name Aryl Group at Position 5 Key Differences
This compound p-Tolyl (4-methylphenyl) Methyl group enhances lipophilicity and metabolic stability
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine 4-Fluorophenyl Fluorine atom increases electronegativity, improving membrane permeability
5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one 4-Fluorophenyl Ketone at position 4 reduces basicity; lower molecular weight (260.29 g/mol)

Key Insight : Electron-withdrawing groups (e.g., F, Cl) enhance antifungal and antibacterial activities, as seen in compounds from and .

Fused Heterocyclic Derivatives

Compound Name Structural Features Biological Activity
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Fused coumarin-pyrazolo-pyridine-thienopyrimidine Fluorescence properties; potential anticancer activity
Tetrazolo[1",5":1',6']pyrimido[4',5':4,5]thieno[2,3-d]pyrimidine derivatives (8-12b) Tetrazolo-fused rings High antibacterial activity (MIC: 2–8 µg/mL against S. aureus)
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives Triazolo-pyrazolo-pyrimidine Neuroactive or anti-inflammatory potential

Key Insight: Fused heterocycles (e.g., coumarin, pyrazole) broaden pharmacological profiles but may reduce synthetic yields compared to simpler thienopyrimidines .

Biological Activity

4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H22N4S\text{C}_{19}\text{H}_{22}\text{N}_4\text{S}

Key Features:

  • Thieno[2,3-d]pyrimidine core : Known for its diverse biological activities.
  • Piperazine moiety : Often associated with psychoactive and pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Kinase Inhibition : The compound has shown promising results as an inhibitor of various kinases, particularly those involved in cancer pathways. For instance, studies indicate that derivatives of thienopyrimidine structures exhibit significant inhibitory effects on the epidermal growth factor receptor (EGFR) kinase, which is crucial in tumorigenesis .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. It exhibits notable antibacterial and antifungal activities, making it a candidate for further development in infectious disease treatment .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Biological Activity Target/Method IC50 Value Reference
EGFR InhibitionELISA (in vitro)13 nM
Antibacterial ActivityVarious bacterial strainsVaries
Antifungal ActivityFungal strainsVaries
CytotoxicityCancer cell lines (e.g., A549, H1975)>50 μM

Case Study 1: EGFR Kinase Inhibition

In a study investigating the structure-activity relationship (SAR) of thienopyrimidine derivatives, it was found that modifications to the benzylpiperazine moiety significantly enhanced EGFR inhibitory activity. The most potent compound exhibited an IC50 value of 13 nM against the EGFR L858R/T790M mutant, highlighting the importance of this structural feature in achieving high selectivity and potency .

Case Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial efficacy of compounds similar to this compound. Results indicated that certain derivatives displayed significant inhibition against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via multi-step reactions starting with thieno[2,3-d]pyrimidine cores. For example, chlorination of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with thionyl chloride, followed by substitution with benzylpiperazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or dioxane) . Key intermediates are characterized using ¹H/¹³C NMR (e.g., δ 8.60 for benzylic protons) and mass spectrometry to confirm hydrazone or piperazine substitutions .

Q. How is the antimicrobial activity of this compound evaluated, and what standard protocols are used?

  • Methodology : Antimicrobial screening follows agar diffusion or broth microdilution assays (e.g., CLSI guidelines). Inhibition zones (mm) or MIC values (µg/mL) are reported against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Structural analogs with p-tolyl or benzyl groups often show enhanced activity due to lipophilicity, which improves membrane penetration .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identifies substituents (e.g., benzylpiperazine protons at δ 3.5–4.0 ppm; aromatic protons from p-tolyl at δ 7.2–7.8 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C-N stretches at ~1250 cm⁻¹ for piperazine) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks via ESI-MS) .

Advanced Research Questions

Q. How do structural modifications at the C-5 (p-tolyl) and C-6 (methyl) positions influence dual kinase/microtubule inhibition?

  • Methodology :

  • Kinase Assays : Use recombinant EGFR or tubulin polymerization assays to compare IC₅₀ values. The p-tolyl group enhances hydrophobic interactions with kinase ATP-binding pockets, while C-6 methyl groups improve metabolic stability .
  • Molecular Docking : Simulations (e.g., AutoDock Vina) reveal binding poses in EGFR (PDB: 1M17) or tubulin (PDB: 1SA0). The thieno[2,3-d]pyrimidine core aligns with hinge regions, with benzylpiperazine extending into solvent-accessible areas .

Q. What crystallographic data exist for thieno[2,3-d]pyrimidine derivatives, and how do binding orientations differ in enzyme targets?

  • Methodology :

  • X-ray Crystallography : Structures of analogs bound to human DHFR (PDB: 1U72) show the thieno ring in a "folate orientation," with S7 forming van der Waals contacts (3.4–3.9 Å) to Val115 and Tyr121 .
  • Superimposition Studies : Benzo[4,5]thieno[2,3-d]pyrimidines exhibit flipped orientations compared to pyrrolo analogs, affecting hydrogen bonding and potency .

Q. How can contradictory data on antiproliferative vs. antimicrobial efficacy be resolved for this compound?

  • Methodology :

  • Selectivity Profiling : Screen against panels of cancer cell lines (e.g., NCI-60) and microbial strains to identify off-target effects. For example, piperazine derivatives may target topoisomerase II in eukaryotes but DNA gyrase in prokaryotes .
  • Metabolic Stability Tests : Use hepatic microsome assays to assess if rapid degradation in bacterial media reduces apparent antimicrobial activity .

Q. What strategies optimize synthetic yields of the benzylpiperazine-substituted thieno[2,3-d]pyrimidine core?

  • Methodology :

  • Catalyst Screening : FeCl₃-SiO₂ or POCl₃ improves cyclization efficiency for oxadiazole or triazole substituents at C-6 .
  • Solvent Optimization : DMF enhances nucleophilic substitution rates for piperazine coupling, while toluene reduces byproduct formation in Stille couplings .

Methodological Considerations Table

Aspect Techniques/Approaches Key References
Synthesis Multi-step nucleophilic substitution, cyclization
Characterization NMR, IR, MS, X-ray crystallography
Biological Assays CLSI protocols, kinase/tubulin inhibition assays
Computational Analysis Molecular docking, QSAR modeling

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